molecular formula C20H25N5O4 B2714178 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848732-51-4

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2714178
CAS No.: 848732-51-4
M. Wt: 399.451
InChI Key: WUXKFKFAICRZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidopurinedione class, characterized by a tricyclic core structure (pyrimido[2,1-f]purine-dione) with substituents modulating its physicochemical and biological properties. Key structural features include:

  • 3-(2-Methoxyethyl) group: Enhances solubility and influences receptor interactions via ether linkages.
  • 1,7-Dimethyl groups: Stabilize the bicyclic system and reduce metabolic degradation .

Properties

IUPAC Name

3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-13-11-24(14-5-7-15(29-4)8-6-14)19-21-17-16(25(19)12-13)18(26)23(9-10-28-3)20(27)22(17)2/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXKFKFAICRZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , also known as a derivative of pyrimidine and purine analogs, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

  • Molecular Formula : C21H27N5O3
  • Molecular Weight : 397.479 g/mol
  • IUPAC Name : 9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Research indicates that compounds similar to this tetrahydropyrimido derivative may interact with various biological targets. Specific studies have shown that pyrimidine derivatives can inhibit enzymes involved in purine metabolism and exhibit anti-cancer properties by targeting the EPH receptor family, which is often overexpressed in tumor cells .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance:

  • Targeting EPH Receptors : The compound has been noted to exhibit activity against EPH receptors implicated in cancer progression. In vitro studies demonstrated that modifications at the N8 position significantly enhance biological activity compared to methylated analogs .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Research on related purine derivatives indicates that they may exhibit antioxidant properties comparable to ascorbic acid. These properties are crucial in mitigating oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of EPH receptors
AntioxidantComparable to ascorbic acid in antioxidant capacity
Enzyme InhibitionInhibition of purine metabolism enzymes

Experimental Studies

In a study involving various pyrimidine derivatives:

  • In Vitro Testing : The compound was subjected to cell viability assays against multiple cancer cell lines. Results indicated a significant reduction in cell proliferation at micromolar concentrations.
  • Mechanistic Studies : Further analysis revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways .

Scientific Research Applications

The compound's structure suggests it may have various biological activities. Studies on related purine derivatives indicate potential interactions with neurotransmitter receptors and other biological pathways.

Potential Pharmacological Applications

  • Antidepressant and Anxiolytic Activity :
    • Research on similar purine derivatives has shown that modifications can lead to compounds with significant antidepressant and anxiolytic effects. For instance, the introduction of specific substituents at the 7-position of the purine ring has been linked to enhanced activity at serotonin receptors (5-HT1A and 5-HT2A) .
  • Anticancer Properties :
    • Compounds with purine structures have been explored for their anticancer properties due to their ability to inhibit DNA synthesis and cell proliferation. The unique substituents on this compound may enhance its selectivity for cancer cell lines.
  • Antiviral Activity :
    • Purines are known to play roles in various viral replication processes. The compound's structure may allow it to interfere with viral enzymes or receptors, thus providing a basis for antiviral drug development.

Study 1: Antidepressant Activity

A series of 8-aminoalkyl derivatives of purine-2,6-diones were synthesized and evaluated for their activity as mixed 5-HT receptor ligands. One compound demonstrated significant antidepressant-like effects in animal models . The findings suggest that structural modifications can lead to enhanced pharmacological profiles.

Study 2: Anticancer Activity

In vitro studies on similar purine derivatives have indicated that they can inhibit the growth of various cancer cell lines by inducing apoptosis. The specific substituents in the tetrahydropyrimido structure may enhance this effect through better cellular uptake or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituents, synthesis, and bioactivity:

Compound Key Substituents Synthesis (Yield, Conditions) Physical/Biological Properties Reference
Target Compound : 3-(2-Methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 3-(2-Methoxyethyl), 9-(4-methoxyphenyl), 1,7-dimethyl Not explicitly reported; likely involves alkylation/cyclization steps (similar to ) Predicted enhanced solubility (methoxy groups) and CNS penetration due to lipophilic substituents.
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(2-Chloro-6-fluorobenzyl) Microwave-assisted synthesis (solvent-free) MAO-B inhibitor; dual-target activity for neurodegenerative diseases.
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (24) 9-(Prop-2-ynyl) Reflux in n-butanol, 10 h (93% yield) High yield (93%); melting point 203–206°C; UV λmax 296 nm.
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 3-(2-Ethoxyethyl), 9-(3-methoxyphenyl) Not detailed (ChemSpider ID: 848064-19-7) Higher lipophilicity (ethoxy vs. methoxy); potential altered receptor binding.
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) 9-(3,4-Dihydroxyphenethyl) Hydrochloric acid reflux, 3–5 h (71% yield) Multitarget activity for neurodegeneration; UPLC/MS purity 97.39%.
9-Benzyl-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido[2,1-f]purine-4,8-dione 9-Benzyl, 7-prenyl Classical alkylation/cyclization Anti-inflammatory (AAR model) with cyclooxygenase inhibition; no gastric toxicity.

Key Structural and Functional Insights:

Substituent Position Effects: The 9-(4-methoxyphenyl) group in the target compound vs. 3-(2-Methoxyethyl) vs. 3-(2-ethoxyethyl) () impacts lipophilicity (logP), influencing blood-brain barrier penetration .

Synthetic Efficiency :

  • Microwave-assisted synthesis () improves yields and reduces reaction times compared to traditional reflux methods (e.g., 93% yield in vs. 71% in ) .

Bioactivity Trends :

  • Anti-inflammatory Activity : Prenyl groups (e.g., 7-(3-methyl-2-butenyl) in ) enhance cyclooxygenase inhibition but may introduce toxicity risks absent in methoxy/ethoxy derivatives .
  • Neurodegenerative Targets : 9-Aryl/benzyl substituents () correlate with MAO-B inhibition, suggesting the target compound’s 4-methoxyphenyl group may optimize this activity .

Physicochemical Properties :

  • Melting points range from 106–271°C across analogs, influenced by substituent rigidity (e.g., ethynyl in compound 24 vs. flexible ethoxyethyl in ) .
  • UV λmax values (296–304 nm) indicate consistent chromophore behavior in the tricyclic core .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step alkylation and cyclization reactions. Key steps include:

  • Alkylation of xanthine derivatives : Substitution at the N9 position using alkyl halides or propargyl bromides under reflux in solvents like ethanol or n-butanol (10–20 hours, yields 70–97%) .
  • Microwave-assisted synthesis : Solvent-free conditions reduce reaction time and improve regioselectivity for substituted analogs .
  • Purification : Crystallization with ethanol/methoxyethanol (30–50% v/v) achieves >98% purity, confirmed via UPLC/MS .

Table 1: Comparison of Synthesis Conditions

MethodSolventTime (h)Yield (%)Purity (%)Reference
Reflux alkylationn-butanol109399.40
Microwave-assistedSolvent-free28598.50
Ethanol refluxEthanol207097.80

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Comprehensive characterization involves:

  • 1H/13C NMR : Assign methoxyethyl (δ 3.35–3.50 ppm) and tetrahydropyrimido ring protons (δ 2.17–4.52 ppm) .
  • UPLC/MS : Confirms molecular weight (e.g., 385.42 g/mol for analogs) and purity (>99%) .
  • UV-Vis spectroscopy : λmax ~300 nm indicates π→π* transitions in the purine-dione core .
  • Elemental analysis : Validates C/H/N content (e.g., C 55.19%, N 26.80% for C12H15O2N5) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer: Discrepancies arise from dynamic effects (e.g., rotational barriers in methoxy groups) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydropyrimido ring .
  • DEPT-135 : Differentiates CH3 (e.g., N1/N3 methyl) from CH2 groups .
  • Variable-temperature NMR : Identifies conformational flexibility in the methoxyethyl side chain .
  • High-resolution MS/MS : Detects trace impurities (<1%) not visible in LC-MS .

Q. What strategies optimize reaction conditions for scaling synthesis while maintaining stereochemical integrity?

Methodological Answer: Key parameters:

  • Solvent polarity : Higher polarity (DMF/ethanol) improves solubility of intermediates but may reduce regioselectivity .
  • Catalyst screening : Pd(Ph3)4 enhances Suzuki coupling for aryl substitutions (e.g., 4-methoxyphenyl) .
  • Temperature control : Microwave irradiation (100–150°C) minimizes side reactions vs. conventional reflux .

Q. How to design assays for evaluating neuroprotective or anti-inflammatory activity?

Methodological Answer:

  • In vitro models :
  • MAO-B inhibition : Monitor enzyme activity via kynuramine oxidation (IC50 < 10 µM for neuroprotective analogs) .
  • Cyclooxygenase (COX) inhibition : Rat neutrophil assay quantifies prostaglandin E2 suppression (e.g., 50% inhibition at 1 µM) .
    • In vivo models :
  • Adjuvant-induced arthritis (AAR) : Dose-dependent reduction in paw edema (ED50 ~25 mg/kg) .
  • Behavioral tests : Rotarod performance in Parkinson’s models assesses motor function improvement .

Q. How can molecular modeling predict structure-activity relationships (SAR) for target binding?

Methodological Answer:

  • Docking simulations (AutoDock/Vina) : Identify key interactions (e.g., hydrogen bonds between methoxy groups and MAO-B FAD cofactor) .
  • QM/MM calculations : Optimize ligand conformation in the purine-dione binding pocket (ΔG ~-9 kcal/mol) .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories .

Table 2: Predicted Binding Affinities for Substituted Analogs

SubstituentTargetΔG (kcal/mol)Reference
4-MethoxyphenylMAO-B-8.9
3,4-DihydroxyphenethylCOX-2-7.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.